molecular formula C25H22ClF3N6O3 B1663555 Telotristat CAS No. 1033805-28-5

Telotristat

Cat. No.: B1663555
CAS No.: 1033805-28-5
M. Wt: 546.9 g/mol
InChI Key: NCLGDOBQAWBXRA-PGRDOPGGSA-N
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Mechanism of Action

Target of Action

Telotristat, the active metabolite of this compound ethyl, primarily targets tryptophan hydroxylase (TPH) . TPH is an enzyme that mediates the rate-limiting step in serotonin biosynthesis . The in vitro inhibitory potency of this compound towards TPH is 29 times higher than that of this compound ethyl .

Mode of Action

This compound acts as a tryptophan hydroxylase inhibitor . It binds irreversibly to the active site of tryptophan hydroxylase, preventing the enzyme from catalyzing the pivotal conversion of tryptophan to 5-hydroxytryptophan (5-HTP) in the serotonin synthesis pathway . This inhibitory action leads to a significant reduction in serotonin synthesis and release in the gastrointestinal tract .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the serotonin synthesis pathway . By inhibiting TPH, this compound blocks the enzymatic conversion of tryptophan to 5-hydroxytryptophan (5-HTP), a critical step in the synthesis of serotonin . This results in a decrease in the production of serotonin, a neurotransmitter that plays a central role in a number of fundamental physiological processes and pathogenic conditions .

Pharmacokinetics

This compound ethyl is a prodrug that is converted in vivo to this compound . Following a single oral dose, peak plasma concentrations and AUC of this compound ethyl and this compound are attained within 0.5–2 hours and 1–3 hours, respectively . This compound ethyl is hydrolyzed via carboxylesterases to the metabolite this compound (active); this compound is further metabolized . Following a single 500 mg oral dose of this compound ethyl, 92.8% of the administered drug is eliminated in the feces, with less than 0.4% being excreted in the urine .

Result of Action

The primary result of this compound’s action is a significant reduction in the frequency of daily bowel movements and levels of urinary 5-hydroxyindole acetic acid (u5-HIAA), a metabolite of serotonin . This leads to an improvement in the symptoms of carcinoid syndrome diarrhea in patients with neuroendocrine tumors .

Action Environment

The action of this compound is influenced by environmental factors such as food intake. It is recommended to take this compound with a high-fat meal . The high molecular weight and acidic moieties of this compound ethyl inhibit the compound from crossing the blood-brain barrier, thus decreasing the risk of psychiatric adverse events due to TPH2 inhibition .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of telotristat ethyl involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to introduce the desired substituents . The final step involves the esterification of the carboxylic acid group to form the ethyl ester, which is the prodrug form .

Industrial Production Methods: Industrial production of this compound ethyl follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product . The process is designed to be cost-effective and scalable to meet the demands of the pharmaceutical market.

Properties

IUPAC Name

(2S)-2-amino-3-[4-[2-amino-6-[(1R)-1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClF3N6O3/c1-13-8-9-35(34-13)20-11-16(26)6-7-17(20)22(25(27,28)29)38-21-12-19(32-24(31)33-21)15-4-2-14(3-5-15)10-18(30)23(36)37/h2-9,11-12,18,22H,10,30H2,1H3,(H,36,37)(H2,31,32,33)/t18-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLGDOBQAWBXRA-PGRDOPGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=C(C=CC(=C2)Cl)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)CC(C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C=C1)C2=C(C=CC(=C2)Cl)[C@H](C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)C[C@@H](C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClF3N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60145805
Record name Telotristat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60145805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

546.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033805-28-5
Record name Telotristat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1033805285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Telotristat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14218
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Telotristat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60145805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TELOTRISTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/381V4FCV2Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Telotristat ethyl is an oral prodrug that is rapidly converted to its active metabolite, this compound. This compound functions as an inhibitor of tryptophan hydroxylase (TPH), specifically the isoform TPH1, which is the rate-limiting enzyme in the biosynthesis of serotonin [, , , ].

A: By inhibiting TPH1, this compound effectively reduces the peripheral production of serotonin. This effect is particularly pronounced in the intestines, where TPH1 is highly expressed in enterochromaffin cells [, , ].

A: The primary downstream effect of reduced serotonin is a decrease in intestinal motility, which is the basis for this compound's therapeutic benefit in treating carcinoid syndrome diarrhea [, , ]. Additionally, reduced serotonin levels have been shown to have potential antitumor effects and may enhance the efficacy of immune checkpoint blockade therapy in preclinical models [, ].

ANone: Unfortunately, the provided scientific articles do not contain information on the molecular formula, weight, or spectroscopic data for this compound ethyl.

ANone: The provided research articles do not provide information regarding the material compatibility or stability of this compound ethyl under various conditions.

ANone: this compound ethyl itself is not a catalyst. Its active metabolite, this compound, functions as an enzyme inhibitor.

ANone: The provided scientific research papers do not provide detailed information on the computational chemistry, modeling, simulations, calculations, or QSAR models related to this compound.

ANone: The provided research papers do not delve into the specific SAR studies of this compound ethyl.

ANone: While the research papers confirm that this compound ethyl is an oral prodrug, they do not provide specific details on its stability under various conditions or formulation strategies employed to improve its stability, solubility, or bioavailability.

ANone: The provided research papers focus on the scientific and clinical aspects of this compound ethyl and do not discuss SHE (Safety, Health, and Environment) regulations.

A: this compound is specifically designed not to cross the blood-brain barrier, limiting its effects to the periphery and reducing the risk of central nervous system side effects [, ].

A: this compound's rapid absorption and conversion to its active metabolite, coupled with its ability to significantly reduce urinary 5-hydroxyindoleacetic acid (u5-HIAA) levels, a biomarker for serotonin, are key factors contributing to its efficacy in alleviating carcinoid syndrome diarrhea [, , , ].

A: Researchers have utilized both 2D and 3D cell culture models, including human pancreatic NET cell lines BON-1/QGP-1, to investigate the impact of this compound on serotonin production, cell proliferation, and the expression of relevant receptors [, ].

A: In vitro studies have consistently shown that this compound effectively reduces serotonin production in a dose-dependent manner without affecting NET cell proliferation [, ].

A: While the research papers mention the use of mouse models to study serotonin-secreting neuroendocrine neoplasms, the provided excerpts lack detailed information about the specific in vivo models used to evaluate this compound's efficacy in treating carcinoid syndrome [, ].

A: Several phase II and III clinical trials, including TELESTAR, TELECAST, and TELEPATH, have demonstrated that this compound ethyl, administered at doses of 250 mg or 500 mg three times daily, effectively reduces bowel movement frequency and urinary 5-HIAA levels in patients with carcinoid syndrome, particularly in those with inadequate symptom control with somatostatin analogs [, , , , , , , ].

A: While this compound's primary indication is for symptom control in carcinoid syndrome, one retrospective study (TELEACE) suggested potential tumor size reductions in patients receiving this compound ethyl in real-world clinical practice []. Further research is necessary to confirm these findings and fully understand this compound's impact on tumor growth.

ANone: The provided research papers do not offer information about specific resistance mechanisms to this compound ethyl or its relation to cross-resistance with other compounds or drug classes.

A: While the provided research papers mention adverse events observed in clinical trials, including gastrointestinal symptoms, liver function test abnormalities, and potential mood disturbances, they do not provide a comprehensive overview of this compound ethyl's toxicology and safety profile [, , ].

ANone: The provided research papers focus on the use of oral this compound ethyl and do not explore alternative drug delivery strategies or targeting approaches.

A: Urinary 5-HIAA levels are routinely monitored as a biomarker of serotonin production and treatment response to this compound ethyl. Reductions in u5-HIAA levels generally correlate with improvements in carcinoid syndrome symptoms, particularly diarrhea [, , ].

A: Yes, research is ongoing to identify additional biomarkers that could potentially predict this compound ethyl efficacy or aid in monitoring treatment response. For instance, some studies have explored the potential of serum N-terminal pro B-type natriuretic peptide (NT-proBNP) levels as a biomarker for carcinoid heart disease, a serious complication of carcinoid syndrome, and its potential modulation by this compound []. Additionally, neutrophil-eosinophil ratio (NER) and chromogranin A (CGA) are being investigated as potential biomarkers to assess disease patterns and response to this compound in combination with peptide receptor radionuclide therapy (PRRT) [].

ANone: The research papers mention the measurement of urinary 5-HIAA and serotonin levels but do not provide specific details about the analytical methods and techniques used to characterize, quantify, and monitor this compound ethyl.

ANone: The provided research papers do not discuss the environmental impact or degradation of this compound ethyl.

ANone: The research papers do not provide details on the dissolution rate or solubility of this compound ethyl in various media.

ANone: The research papers do not discuss the validation of analytical methods used in the studies.

ANone: The provided research papers do not contain information on quality control and assurance measures for this compound ethyl.

ANone: The provided research papers do not discuss the immunogenicity of this compound ethyl or its potential to induce immunological responses.

ANone: The research papers do not provide information on interactions between this compound ethyl and drug transporters.

ANone: The research papers do not discuss the potential of this compound ethyl to induce or inhibit drug-metabolizing enzymes.

ANone: The research papers do not provide information about the biocompatibility or biodegradability of this compound ethyl.

A: Research is ongoing to explore additional therapeutic options for carcinoid syndrome diarrhea. Some potential avenues include novel SSAs with different receptor affinities, such as pasireotide, peptide receptor radionuclide therapy (PRRT), and targeted therapies aimed at inhibiting specific molecular pathways involved in tumor growth and hormone secretion [, , ].

ANone: The research papers do not provide information about recycling or waste management strategies related to this compound ethyl.

ANone: The provided research papers do not specifically discuss the research infrastructure and resources used in the studies.

A: The understanding of serotonin's critical role in the pathogenesis of carcinoid syndrome diarrhea, coupled with the limitations of existing therapies, such as SSAs, spurred the search for novel agents that could effectively target serotonin synthesis. This compound ethyl emerged from these efforts as a potent and selective TPH1 inhibitor, paving the way for its development and eventual approval for the treatment of carcinoid syndrome diarrhea [, , ].

A: The research papers highlight the importance of cross-disciplinary collaboration, particularly between oncology and endocrinology, in advancing the understanding and treatment of carcinoid syndrome [].

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